Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl-
Description
Historical Context and Development
The development of compounds containing methoxymethoxy protecting groups emerged from the broader evolution of protective group chemistry in organic synthesis. Methoxymethyl ethers, which include the methoxymethoxy functionality present in this compound, were developed as protective groups for alcohols and have found widespread application in synthetic organic chemistry. The specific brominated dimethylbenzene derivative represented by this compound likely emerged from research into halogenated aromatic compounds with protected hydroxyl functionalities, though the exact historical timeline of its first synthesis and characterization is not extensively documented in readily available literature sources.
The compound's registration in chemical databases and its availability from multiple chemical suppliers suggests its development occurred within the context of expanding research into complex aromatic intermediates for pharmaceutical and materials science applications. The systematic approach to its nomenclature and standardized registry information indicates its recognition as a compound of sufficient synthetic importance to warrant formal cataloging and commercial availability.
Nomenclature and Classification
The International Union of Pure and Applied Chemistry systematic name for this compound is 5-bromo-2-(methoxymethoxy)-1,3-dimethylbenzene, which precisely describes the substitution pattern on the benzene ring. This nomenclature follows standard organic chemistry naming conventions, where the benzene ring serves as the parent structure and substituents are numbered according to their positions relative to each other.
The compound belongs to several important chemical classifications. Primarily, it is an aromatic halide due to the presence of the bromine substituent directly attached to the benzene ring. Simultaneously, it functions as an aromatic ether because of the methoxymethoxy group, which contains two ether linkages. The molecule also falls within the category of substituted toluenes, given the presence of two methyl groups attached to the aromatic ring.
From a structural perspective, the compound exhibits a substitution pattern where the bromine atom occupies the 5-position, the methoxymethoxy group is located at the 2-position, and methyl groups are positioned at the 1- and 3-positions of the benzene ring. This specific arrangement creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and potential applications.
Chemical Abstracts Service Registry Information (70654-69-2)
The registry information also includes the Molecular Design Limited number MFCD30557901, which serves as an additional identifier within certain chemical database systems. The compound's Chemical Book number CB82327008 provides yet another standardized reference within specialized chemical information platforms.
Synonyms and Alternative Designations
The compound is known by several alternative names and designations that reflect different naming conventions and chemical database systems. The most commonly encountered synonyms include "5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene" and the more formal "Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl-". These variations primarily differ in their presentation format, with some beginning with the specific substituted name and others starting with the parent benzene designation.
An alternative systematic designation found in chemical literature is "4-Bromo-2,6-dimethylphenylmethoxymethyl ether," which emphasizes the compound's classification as a phenyl ether derivative. This naming approach highlights the methoxymethyl ether protecting group functionality while using a different numbering system that begins from the substituted oxygen rather than the bromine position.
Within specialized chemical databases and supplier catalogs, the compound may be referenced simply by its Chemical Abstracts Service number 70654-69-2, which serves as the most unambiguous identifier regardless of naming convention variations. Commercial chemical suppliers may also employ proprietary catalog numbers or abbreviated designations for inventory management purposes, though these tend to be company-specific rather than universally recognized.
Properties
IUPAC Name |
5-bromo-2-(methoxymethoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(11)5-8(2)10(7)13-6-12-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLGGLVDLXRJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCOC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8072087 | |
| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70654-69-2 | |
| Record name | 5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70654-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070654692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8072087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid are key intermediates for the synthesis of a family of promising sglt2 inhibitors. SGLT2 inhibitors are used in diabetes therapy.
Biological Activity
Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- (CAS Number: 6267-34-1), is an aromatic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and two methoxy groups on a dimethyl-substituted benzene ring, which influences its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of 215.09 g/mol. The unique arrangement of substituents is critical for its interaction with biological systems.
Inhibition of Cytochrome P450 Enzymes
Research indicates that Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are crucial in drug metabolism, and their inhibition can significantly affect the pharmacokinetics of co-administered drugs. This property makes the compound relevant in pharmacological studies aimed at understanding drug-drug interactions.
Potential Medicinal Applications
The presence of methoxy groups in the compound enhances its bioavailability and modifies its pharmacodynamic properties. This structural feature suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents that can effectively target specific biological pathways.
While detailed mechanisms of action for this specific compound remain under-explored, it is hypothesized that the inhibition of cytochrome P450 enzymes leads to altered metabolic pathways for various pharmaceuticals. The modulation of enzyme activity can result in significant changes in the efficacy and safety profiles of drugs when used concurrently.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl-, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes several related compounds along with their CAS numbers and similarity indices:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 1-Bromo-4-methoxy-2-methylbenzene | 27060-75-9 | 0.95 |
| 4-Bromo-2,6-dimethylanisole | 14804-38-7 | 0.93 |
| 2-Bromo-1-methoxy-3-methylbenzene | 38197-43-2 | 0.91 |
| 1-Bromo-4-ethoxy-2-methylbenzene | 68155-69-1 | 0.91 |
The unique arrangement of bromine and methoxy groups on the benzene ring distinguishes this compound from others listed above, influencing both its chemical behavior and biological interactions.
Case Studies and Research Findings
Despite being less studied than other compounds, preliminary research highlights significant findings:
- Cytochrome P450 Interaction : Studies have shown that Benzene, 5-bromo-2-(methoxymethoxy)-1,3-dimethyl- can inhibit CYP enzymes involved in drug metabolism, impacting therapeutic outcomes.
- Pharmacokinetic Implications : The inhibition of CYP1A2 and CYP2D6 may lead to increased plasma concentrations of certain drugs when co-administered, necessitating careful consideration in clinical settings.
Comparison with Similar Compounds
Example 1: 5-Bromo-2-iodo-1,3-dimethylbenzene (CAS: Not explicitly provided; see )
Molecular Formula : C₈H₈BrI
Key Differences :
- Substituents : Contains bromine (position 5) and iodine (position 2), with methyl groups at positions 1 and 3.
- Reactivity : The presence of iodine enhances susceptibility to nucleophilic aromatic substitution (NAS) compared to bromine, enabling sequential functionalization .
- Applications: Used in synthesizing conductive polymers and organometallic catalysts, leveraging the differential reactivity of Br and I .
Example 2: 1-Bromo-3-(bromomethyl)benzene (CAS: 823-78-9)
Molecular Formula : C₇H₆Br₂
Key Differences :
- Substituents : Bromine at position 1 and bromomethyl (-CH₂Br) at position 3.
- Reactivity : The bromomethyl group enables alkylation or cross-coupling reactions, distinct from the methoxymethoxy group’s protective role .
Methoxy vs. Methoxymethoxy Derivatives
Example 1: Benzene, 2-bromo-1,3-dimethoxy-5-pentyl (CAS: 82078-06-6)
Molecular Formula : C₁₃H₁₉BrO₂
Key Differences :
Example 2: 1-(4-Bromophenyl)-2-methoxyethanone (CAS: Not explicitly provided; see )
Molecular Formula : C₉H₉BrO₂
Key Differences :
- Substituents : A methoxy-acetyl group (-COCH₂OCH₃) attached to a brominated benzene.
- Applications : Primarily used in pharmaceutical intermediates, contrasting with the methoxymethoxy compound’s role in polymer chemistry .
Fluorinated Derivatives
Example: 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene (CAS: 945557-06-2)
Molecular Formula : C₈H₆BrF₃O
Key Differences :
- Substituents : Difluoromethyl (-CF₂H) and fluorine atoms introduce strong electron-withdrawing effects, significantly altering ring electronics compared to the methoxymethoxy group.
- Applications : Fluorinated analogs are pivotal in agrochemicals and medicinal chemistry due to enhanced metabolic stability .
Carboxylic Acid Derivatives
Example: 5-Bromo-2,3-dimethylbenzoic acid (CAS: 5613-27-4)
Molecular Formula : C₉H₉BrO₂
Key Differences :
- Substituents : Carboxylic acid (-COOH) at position 1, with methyl groups at positions 2 and 3.
- Properties : The carboxylic acid group introduces acidity (pKa ~4.2), enabling salt formation or esterification, unlike the neutral methoxymethoxy compound .
Comparative Data Table
Preparation Methods
Starting Material and Initial Bromination
The precursor often employed is 1,3-dimethylbenzene or a closely related dimethyl-substituted aromatic compound. Bromination is conducted via electrophilic aromatic substitution, using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). This step selectively introduces the bromine atom at the 5-position relative to the methyl groups, leveraging the activating effects of methyl substituents.
- Reaction conditions: Room temperature, stoichiometric bromine, catalytic FeBr3.
- Yield: Typically high, with reported yields around 85-95%.
- Mechanism: Formation of the bromonium ion intermediate followed by electrophilic attack on the activated ring.
Protection of Hydroxyl Group by Methoxymethoxy (MOM) Group
If the intermediate contains a free hydroxyl group (such as in phenolic derivatives), protection is achieved by converting the hydroxyl to a methoxymethoxy ether. This is done using methoxymethyl chloride (MOMCl) and a base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH).
- Typical procedure: Dropwise addition of MOMCl at 0 °C to a stirred solution of the hydroxy compound and base in dichloromethane (DCM).
- Yield: Around 79-96% depending on scale and purity.
- Purpose: Protects the hydroxyl group from undesired side reactions in subsequent steps.
Bromination of Protected Intermediates
When the hydroxyl is protected, further bromination can be performed on the aromatic ring using N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) at low temperatures (0 °C). This step introduces bromine selectively without deprotecting the MOM group.
- Reaction time: Approximately 3 hours.
- Yield: High (about 90%).
- Workup: Extraction with ethyl acetate, washing with brine, drying, and evaporation.
Representative Synthesis Example
| Step | Reagents & Conditions | Product Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 1,3-dimethylbenzene with Br2/FeBr3 | 5-Bromo-1,3-dimethylbenzene | 85-95 | Electrophilic aromatic substitution |
| 2 | MOM protection: Methoxymethyl chloride, DIPEA, DCM, 0 °C | 5-Bromo-2-(methoxymethoxy)-1,3-dimethylbenzene | 79-96 | Protects phenolic OH group |
| 3 | Bromination with NBS in DMF, 0 °C | Final brominated protected compound | ~90 | Selective bromination without deprotection |
Detailed Research Findings and Mechanistic Insights
Electrophilic Aromatic Substitution (EAS): The methyl groups activate the benzene ring toward electrophilic substitution, directing bromination to the 5-position. The presence of electron-donating methyl groups increases the electron density, facilitating bromine electrophile attack.
MOM Protection Chemistry: The methoxymethoxy group is a widely used protecting group for phenols and alcohols due to its stability under various reaction conditions and ease of removal. It is introduced by nucleophilic substitution of the hydroxyl hydrogen with the methoxymethyl moiety.
Bromination with NBS: NBS is a mild brominating agent that allows selective bromination at activated positions without affecting sensitive protecting groups like MOM. The use of DMF as solvent and low temperature ensures controlled reaction kinetics.
Optimization: Reaction parameters such as temperature, solvent, stoichiometry, and reaction time are critical for maximizing yield and minimizing side products like polybrominated species or deprotected compounds.
Comparative Table of Preparation Routes
| Preparation Route | Key Reagents | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Direct bromination of 1,3-dimethylbenzene | Br2, FeBr3 | Simple, high regioselectivity | Requires careful control to avoid polybromination | 85-95 |
| MOM protection of hydroxyl intermediate | MOMCl, DIPEA, DCM | Protects sensitive hydroxyl groups | Additional step, requires base and low temperature | 79-96 |
| Bromination of MOM-protected intermediate | NBS, DMF, 0 °C | Selective bromination, mild conditions | Longer reaction time, requires purification | ~90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
